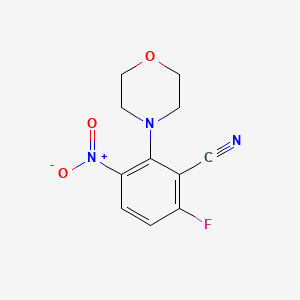

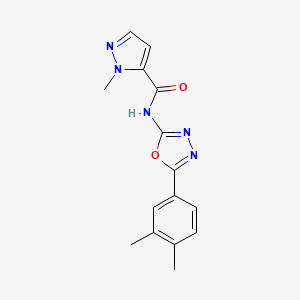

N-(4-carbamimidoylphenyl)acetamide; acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various N-aryl acetamide compounds has been explored in several studies. For instance, a new ligand N-((4-(phenylamino)phenyl)carbamothioyl)acetamide (PCA) was synthesized using (4-amino di phenyl amine) and (acetyl isothiocyante) with acetone as a solvent . Another study reported the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Additionally, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol, was synthesized through the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes in acetic acid . Furthermore, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For the PCA ligand, characterization was performed using elemental analysis (CHNS), infrared (FT-IR), electronic spectral (UV-Vis), and NMR spectra . The structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by NMR, IR, and X-ray diffraction analysis, revealing a monoclinic space group . The crystal structures of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate and related compounds were analyzed to understand their photochemical inertness and geometrical parameters . The anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated by elemental analyses and spectroscopic techniques, and its crystal structure was solved using direct methods .

Chemical Reactions Analysis

The studies have shown that the synthesized N-aryl acetamides can undergo further chemical reactions. For example, divalent metal ion complexes were prepared with the PCA ligand, and their spectroscopic properties were studied . The reductive carbonylation process used to synthesize N-(4-hydroxyphenyl)acetamide indicates that the selectivity of the reaction can be influenced by the ligands on the Pd(II)-catalyst and the nature of the solvent . Additionally, the reactivity of aromatic amines in the synthesis of N-aryl-(1'-carboxymethylferrocenyl)-acetamides was studied, and the reaction of one such compound with copper chloride was tentatively explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and spectroscopic data. The PCA ligand and its metal complexes were characterized to determine their formula and proposed octahedral geometrical structure . The crystal data for N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide provided insights into its physical properties, such as its monoclinic space group and unit cell parameters . The geometrical parameters of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate and related compounds were calculated to understand their stability and interactions in the crystal lattice . The molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide against the VEGFr receptor suggested its potential anticancer activity .

Applications De Recherche Scientifique

Degradation and Environmental Impact

N-(4-carbamimidoylphenyl)acetamide and acetic acid are significant in the context of environmental research, especially related to the degradation of pharmaceuticals and their impact on ecosystems. For example, studies have explored the degradation of acetaminophen (ACT) in water, which leads to the generation of various by-products, including acetic acid. These compounds have been a focal point in research due to concerns about water scarcity and the accumulation of recalcitrant compounds in the environment. Advanced oxidation processes (AOPs) have been employed to treat ACT in aqueous media, generating insights into the degradation kinetics, mechanisms, and the biotoxicity of the by-products. The release of such compounds into the environment without proper treatment could pose threats to ecosystems, highlighting the importance of understanding their degradation pathways and impacts (Qutob et al., 2022).

Corrosion and Industrial Applications

The presence of acetic acid in various industrial atmospheres, such as those found in food processing plants, paper manufacturing, and wood processing, has led to research on its effects on materials like copper. Understanding the corrosive nature of acetic acid vapors on materials is crucial for maintaining the integrity of industrial infrastructure and optimizing the lifespan of the materials used in these environments (Bastidas & La Iglesia, 2007).

Biological Effects and Potential Mechanisms

A comprehensive understanding of the biological effects of acetamide and its derivatives has been a topic of interest in toxicological research. Studies have reviewed the toxicology of acetamide and its derivatives, such as N,N-dimethylacetamide and N-methylacetamide, shedding light on their commercial importance and the biological consequences of exposure. These insights are pivotal in assessing the safety and potential risks associated with these compounds (Kennedy, 2001).

Environmental Protection and Adsorption Techniques

Acetaminophen's prevalence in the natural water environment has prompted studies on its removal from water sources. Advanced adsorption techniques have been evaluated for their efficiency in eliminating acetaminophen, highlighting the potential for certain materials, like ZnAl/biochar, to adsorb pollutants effectively. This research is crucial for developing strategies to mitigate the environmental impact of pharmaceutical residues (Igwegbe et al., 2021).

Metabolism and Regulation in Microorganisms

The metabolism of acetate in microorganisms like Corynebacterium glutamicum has been a subject of interest due to its implications in biotechnology and industrial processes. Studies have explored the various pathways involved in acetate utilization, such as acetate transport, activation, and its role in the tricarboxylic acid (TCA) cycle, glyoxylate cycle, and gluconeogenesis. Understanding these metabolic pathways provides valuable insights for improving industrial processes and developing robust microbial strains for various applications (Gerstmeir et al., 2003).

Propriétés

IUPAC Name |

acetic acid;N-(4-carbamimidoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.C2H4O2/c1-6(13)12-8-4-2-7(3-5-8)9(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11)(H,12,13);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTIZPFRKVQOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=N)N.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2503925.png)

![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)

![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)